
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. This compound features a quinoxaline core with a 3-chlorophenyl group at the 2-position and a phenylmethyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of diketone or diethyl oxalate compounds with o-phenylenediamine. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinoxaline ring.
Nucleophilic Displacement: Another approach is the nucleophilic displacement on 2,3-dichloroquinoxaline using sulfur or nitrogen nucleophiles. This method can yield products with good to excellent yields.
Industrial Production Methods: Industrial production of quinoxaline derivatives often involves large-scale condensation reactions under controlled conditions to ensure high purity and yield. Green chemistry principles are sometimes adopted to minimize environmental impact.
Types of Reactions:
Oxidation: Quinoxaline derivatives can undergo oxidation reactions to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding amines.
Substitution: Substitution reactions at various positions on the quinoxaline ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Amines such as 2,3-diaminomethylquinoxaline.
Substitution: Substituted quinoxalines with different functional groups.
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Quinoxaline derivatives are explored for their anticancer properties and potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of bacterial enzymes or interference with cancer cell signaling pathways.
Comparación Con Compuestos Similares
Quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- is compared to other similar compounds such as:
Quinoxaline: The parent compound without substituents.
2,3-Dichloroquinoxaline: A related compound with chlorine atoms at the 2 and 3 positions.
3-Aryl-quinoxaline: Compounds with different aryl groups at the 3-position.
Uniqueness: The presence of the 3-chlorophenyl and phenylmethyl groups in quinoxaline, 2-(3-chlorophenyl)-3-(phenylmethyl)- provides unique chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
649739-75-3 |
|---|---|
Fórmula molecular |
C21H15ClN2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-benzyl-3-(3-chlorophenyl)quinoxaline |
InChI |
InChI=1S/C21H15ClN2/c22-17-10-6-9-16(14-17)21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
Clave InChI |
PECPQSKQNAFOPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


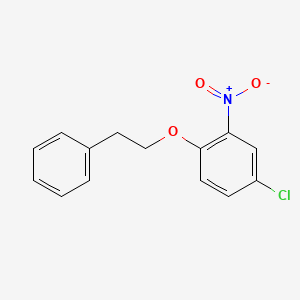
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
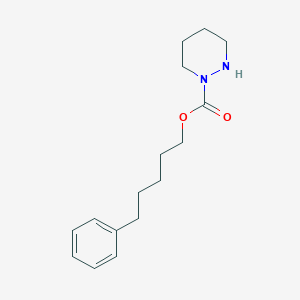
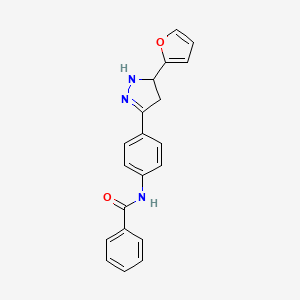
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
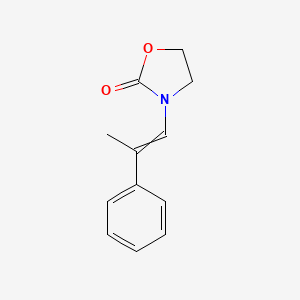
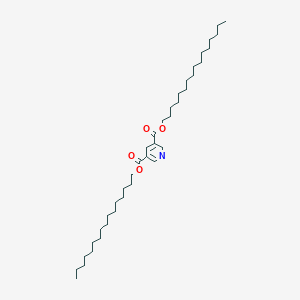
![5-[(Ethanesulfonyl)amino]pentanoic acid](/img/structure/B15167713.png)
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
